2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

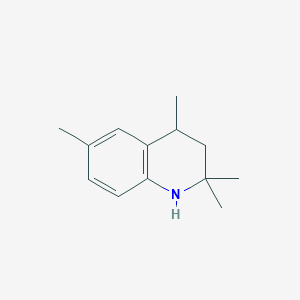

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C13H19N . It is a secondary amine, which is a type of nitrogen-containing organic compound .

Molecular Structure Analysis

The molecular structure of 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline consists of a quinoline backbone with four methyl groups attached. The InChI Key is NRWNXIXJZMSDAU-UHFFFAOYNA-N .Physical And Chemical Properties Analysis

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline is a clear liquid that can range in color from colorless to yellow, orange, or brown. It has a refractive index of 1.5450-1.5500 at 20°C .Scientific Research Applications

Photolytic Reactivity

- Dual Reactivity in Photolysis: The photolysis of 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline in methanol shows unique dual reactivity. The formation of 4-methoxy-2,2,4,6-tetrahydroquinoline is observed, explained by the existence of two resonance structures of an intermediate cation, indicating a nuanced photochemical behavior (Nekipelova, Kurkovskaya, & Levina, 2002).

Photolysis in Solvents

- Photoaddition in Water and Methanol: Upon photolysis in water and methanol, 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline adds the molecule of the solvent to its structure, forming 4-hydroxy or 4-methoxy derivatives. These findings are significant for understanding solvent interactions in photolytic processes (Nekipelova, Kurkovskaya, Levina, Klyuev, & Kuzmin, 1999).

Structural Role in Alkaloids and Pharmaceuticals

- Key Structural Element in Pharmaceuticals: 1,2,3,4-Tetrahydroquinolines, including 2,2,4,6-tetramethyl derivatives, are essential components in many natural products and pharmaceuticals, often found in bioactive alkaloids and antibacterial drugs (Wang, Li, Wu, Pettman, & Xiao, 2009).

Catalysis and Synthesis

- Rhodium(I)-Catalyzed Synthesis: A novel approach for synthesizing 1,2,3,4-tetrahydroquinolines, including the 2,2,4,6-tetramethyl variant, involves hydroaminomethylation mediated by a rhodium catalyst, showcasing its versatility in chemical synthesis (Vieira & Alper, 2007).

Antibiotic Discovery

- Natural Product Isolation: The compound has been isolated from cultures of Janibacter limosus as helquinoline, indicating its potential as a natural product with antibiotic properties (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

Application in Medicinal Chemistry

- Role in Medicinal Chemistry: Tetrahydroquinoline derivatives, including the 2,2,4,6-tetramethyl variant, are important in medicinal chemistry for the synthesis of cardiovascular drugs and dyes, highlighting their broad applicability (Guobao, 2012).

NF-κB Inhibition and Cancer Research

- Potent NF-κB Inhibitors: Tetrahydroquinoline scaffolds, such as 2,2,4,6-tetramethyl derivatives, are potent inhibitors of NF-κB transcriptional activity and show significant cytotoxicity against various human cancer cell lines, underlining their potential in cancer therapy (Jo et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2,2,4,6-tetramethyl-3,4-dihydro-1H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h5-7,10,14H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQCFTHAGHLACO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2766751.png)

![N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2766752.png)

![Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate](/img/structure/B2766754.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2766756.png)

![(2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766758.png)

![7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766760.png)

![(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2766761.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766763.png)